molecular formula C14H15N3O3S2 B4048909 2-(pyridin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)propanamide

2-(pyridin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B4048909
M. Wt: 337.4 g/mol
InChI Key: WCIDAQXEOCZFRA-UHFFFAOYSA-N
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Description

2-(pyridin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)propanamide is a complex organic compound that features a pyridine ring, a sulfanyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine-2-thiol, which is then reacted with 4-aminobenzenesulfonamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques like recrystallization or chromatography is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(pyridin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(pyridin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-ylsulfanyl)-N-(4-aminophenyl)propanamide
  • 2-(pyridin-2-ylsulfanyl)-N-(4-methylphenyl)propanamide
  • 2-(pyridin-2-ylsulfanyl)-N-(4-chlorophenyl)propanamide

Uniqueness

2-(pyridin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of both the sulfonamide and sulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-pyridin-2-ylsulfanyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-10(21-13-4-2-3-9-16-13)14(18)17-11-5-7-12(8-6-11)22(15,19)20/h2-10H,1H3,(H,17,18)(H2,15,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIDAQXEOCZFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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